Comprehensive Physicochemical Characterization and Application Guide for 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
Comprehensive Physicochemical Characterization and Application Guide for 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile
Executive Summary
As a versatile building block in medicinal chemistry and advanced organic synthesis, 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile (CAS: 2120495-01-2) presents a unique physicochemical profile dictated by its highly polarized functional groups and sterically constrained core. This whitepaper provides an in-depth technical analysis of its physical properties, detailing the causality behind its structural behavior, and outlines field-proven, self-validating experimental protocols for its thermal characterization and purification.
Structural Causality & Physicochemical Profile
The physical properties of 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile are fundamentally driven by the interplay between its three primary structural components:
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The Cyclopentyl Core: The sp3-hybridized alicyclic ring introduces significant steric bulk and restricts the rotational degrees of freedom of the attached functional groups[1]. This rigidity strongly favors a highly ordered crystalline lattice, elevating the compound's melting point compared to its acyclic analogs.
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The Nitrile Group (-C≡N): Acting as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the nitrile moiety contributes a distinct linear dipole to the molecule, increasing its polarity and boiling point[1].
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The Methylsulfonyl Group (-SO₂CH₃): The sulfone group is a powerful hydrogen-bond acceptor and a strong EWG[2]. It significantly increases the Topological Polar Surface Area (TPSA), rendering the molecule highly polar yet lipophilic due to the absence of hydrogen-bond donors.
Quantitative Physical Properties
The following table summarizes the key physical and computed properties of the compound, essential for predicting its behavior in formulation and synthetic workflows.
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₅NO₂S | - |
| Molecular Weight | 249.33 g/mol | Optimal for small-molecule drug discovery (Lipinski's Rule of 5 compliant). |
| Physical State | Crystalline Solid | Driven by the rigid cyclopentyl core and strong intermolecular dipole-dipole interactions. |
| Topological Polar Surface Area (TPSA) | ~ 66.3 Ų | High polarity derived from the sulfone (42.5 Ų) and nitrile (23.8 Ų) groups; predicts moderate to high membrane permeability. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and solubility in aprotic organic solvents. |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with polar stationary phases during chromatography. |
| Estimated Density | ~ 1.25 g/cm³ | Typical for heavily substituted diaryl/aryl sulfones. |
Thermal Analysis & Characterization Workflows
To accurately determine the physical state and purity of this compound, a robust thermal analysis workflow is required. We utilize a coupled approach of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry measures the difference in heat flow rate between a sample and an inert reference as a function of time and temperature[3]. Because the methylsulfonyl and nitrile groups can undergo thermal degradation at extreme temperatures, it is a critical best practice to never run a DSC without first establishing the decomposition threshold via TGA[4].
Self-Validating Workflow Diagram
The following workflow illustrates the orthogonal validation strategy used to ensure the integrity of the physical property data.
Fig 1. Self-validating workflow for the physicochemical characterization of the target compound.
Self-Validating Experimental Protocols
Protocol 1: Thermal Profiling via TGA and DSC
Causality & System Validation: This protocol employs a strict self-validating loop. By establishing the decomposition onset temperature via TGA first, we define a safe upper-temperature limit for the subsequent DSC run. This prevents sample degradation inside the DSC cell, which would otherwise produce artifactual endotherms, contaminate the sensor, and compromise the measurement of the true melting point[5].
Step-by-Step Methodology:
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TGA Preparation: Tare a clean alumina crucible on the TGA balance. Load approximately 5–10 mg of the crystalline sample into the crucible[4].
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TGA Execution: Purge the furnace with Nitrogen (N₂) at a flow rate of 100 mL/min to prevent oxidative degradation[4]. Heat the sample from ambient temperature to 500 °C at a ramp rate of 10 °C/min.
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Data Analysis (TGA): Identify the onset temperature of mass loss (T_d). Set the maximum temperature for the DSC run to at least 20 °C below T_d.
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DSC Preparation: Accurately weigh 3–5 mg of the compound into a standard T-Zero aluminum DSC pan[5]. For anhydrous baseline accuracy, ensure the sample is pre-dried in a vacuum oven. Crimp the pan with a hermetic lid[6].
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DSC Execution: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate at 25 °C for 5 minutes. Ramp the temperature at 10 °C/min up to the predetermined safe maximum temperature[6].
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Endotherm Analysis: Record the heat flow as a function of temperature. The sharp endothermic peak corresponds to the melting point (T_m), while the integral of the peak provides the enthalpy of fusion (ΔH_f), confirming the crystalline purity of the batch[3].
Protocol 2: Recrystallization and Purification
Causality & System Validation: The strategic selection of an ethyl acetate (EtOAc) / hexane solvent system is dictated by the molecule's specific functional groups. The highly polar methylsulfonyl and nitrile moieties render the compound soluble in the moderately polar EtOAc. Conversely, the lipophilic cyclopentyl and phenyl rings allow for controlled precipitation upon the slow addition of non-polar hexanes, driving the formation of a highly ordered, pure crystalline lattice.
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 g of crude 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarbonitrile in 5 mL of EtOAc in a 25 mL Erlenmeyer flask.
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Heating: Gently heat the suspension to 60 °C under continuous stirring until complete dissolution is achieved.
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Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add hexanes (anti-solvent) while swirling until the solution becomes faintly turbid (cloud point).
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Annealing: Add a single drop of EtOAc to clear the turbidity, then cover the flask and allow it to cool undisturbed to room temperature over 4 hours. This slow cooling rate is critical to prevent the kinetic trapping of impurities within the crystal lattice.
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Harvesting: Cool the flask in an ice bath for 30 minutes to maximize yield. Filter the resulting crystals via vacuum filtration, wash with 2 mL of ice-cold hexanes, and dry under high vacuum for 12 hours.
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Validation: Submit a 3 mg aliquot of the recrystallized product to the DSC protocol (Protocol 1) to confirm a sharpened melting endotherm, validating the success of the purification.
Handling, Stability, and Storage
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Chemical Stability: The compound is generally stable under standard laboratory conditions. However, the nitrile group is susceptible to hydrolysis into a primary amide or carboxylic acid if exposed to strong aqueous acids or bases under prolonged heating.
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Storage: Store in a tightly sealed, light-resistant container at room temperature (15–25 °C). Maintain a desiccated environment to prevent moisture condensation, which could interfere with accurate mass measurements and thermal analysis.
References
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Title: Cyclopentanecarbonitrile | C6H9N | CID 77935 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
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Title: 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
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Title: Procedures for operation of the TA Instruments DSC Source: University of Washington (Washington.edu) URL: [Link]
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Title: Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC Source: University of Turku (utu.fi) URL: [Link]
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Title: Differential Scanning Calorimetry (DSC) - TA Instruments Source: TA Instruments URL: [Link]
Sources
- 1. Cyclopentanecarbonitrile | C6H9N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tainstruments.com [tainstruments.com]
- 4. imc.utu.fi [imc.utu.fi]
- 5. mse.washington.edu [mse.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
